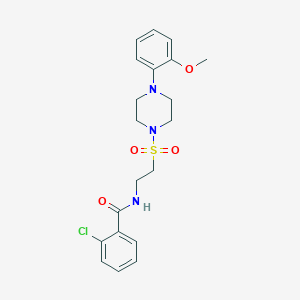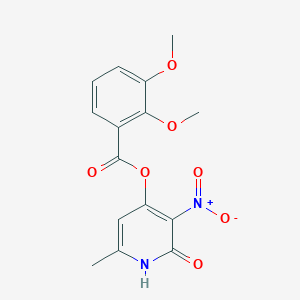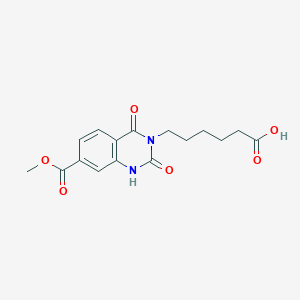
N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as Cmpd 7a, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Cmpd 7a belongs to the class of quinoline derivatives and has been shown to possess a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer effects.
Scientific Research Applications
Therapeutic Applications in Viral Infections
A novel anilidoquinoline derivative closely related to the requested compound has shown promising results in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a significant reduction in viral load and an increase in survival rates in animal models (Ghosh et al., 2008).
Fluorescent Properties for Chemical Analysis
Compounds with structures similar to N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide have been used to create lanthanide complexes. These complexes are studied for their fluorescent properties, which are important in various analytical and diagnostic applications (Wu et al., 2008).
Crystal Structure and Molecular Interactions
Research into amide derivatives similar to the compound has provided insights into their crystal structures and molecular interactions. This is crucial for understanding the compound's behavior in different environments and potential applications in materials science (Kalita & Baruah, 2010).
Antimicrobial Applications
Some acetamide derivatives, structurally akin to the compound, have shown promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Pharmaceutical Research and Drug Design
The synthesis and evaluation of similar compounds for their biological activities, including their potential as anticonvulsant agents, indicate the significance of this class of compounds in pharmaceutical research and drug design (El Kayal et al., 2022).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-5-4-12-27(14-16)21-11-10-17-6-2-9-20(23(17)26-21)29-15-22(28)25-19-8-3-7-18(24)13-19/h2-3,6-11,13,16H,4-5,12,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPCUSIYDRJKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

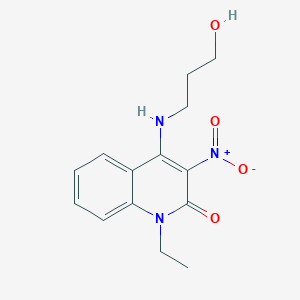
![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
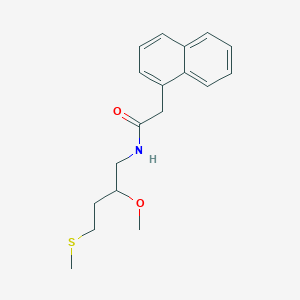
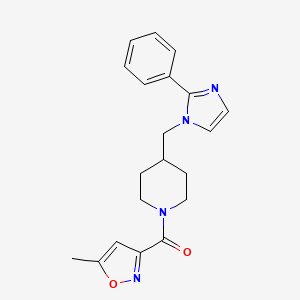
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)
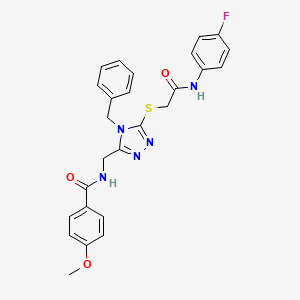
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
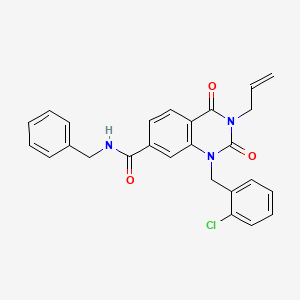
![N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2445714.png)

